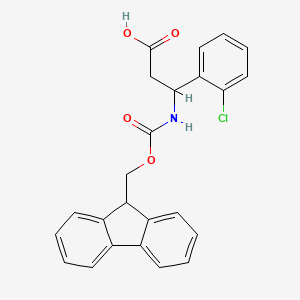

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid

Vue d'ensemble

Description

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is a derivative of amino acids that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions. The presence of the 2-chlorophenyl group adds unique chemical properties to the compound, making it valuable in various research and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid typically involves the following steps:

Protection of the Amino Group: The amino group of 3-amino-3-(2-chlorophenyl)-propionic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as triethylamine.

Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to meet industry standards.

Analyse Des Réactions Chimiques

Types of Reactions

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: The 2-chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or ammonia.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), osmium tetroxide (OsO4)

Reduction: Hydrogen gas (H2) with nickel (Ni) or rhodium (Rh) catalyst

Substitution: Sodium methoxide (NaOCH3), ammonia (NH3)

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted phenyl derivatives

Applications De Recherche Scientifique

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is widely used in scientific research, including:

Peptide Synthesis: The Fmoc group protects the amino group during peptide bond formation, allowing for the synthesis of complex peptides.

Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of peptide-based drugs.

Biological Studies: It serves as a building block for studying protein-protein interactions and enzyme mechanisms.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid involves the protection of the amino group by the Fmoc group. This protection prevents unwanted side reactions during chemical synthesis. The 2-chlorophenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

Fmoc-3-amino-3-phenyl-propionic acid: Lacks the chlorine atom, resulting in different reactivity and properties.

Fmoc-3-amino-3-(4-chlorophenyl)-propionic acid: The chlorine atom is positioned differently, affecting the compound’s chemical behavior.

Uniqueness

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid is unique due to the presence of the 2-chlorophenyl group, which imparts distinct chemical properties. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.

Activité Biologique

Fmoc-3-amino-3-(2-chlorophenyl)-propionic acid (Fmoc-2-Cl-AP) is a synthetic amino acid derivative that has garnered interest in biochemical research, particularly in the fields of peptide synthesis and proteomics. This compound is characterized by its unique structural features, which include a fluorene-based protecting group and a chlorophenyl substituent that enhances its hydrophobic characteristics. This article explores the biological activities associated with Fmoc-2-Cl-AP, including its applications, mechanisms of action, and relevant case studies.

Structural Characteristics

Fmoc-2-Cl-AP has a molecular formula of C₁₈H₁₈ClN₃O₂ and a molecular weight of 347.81 g/mol. The presence of the chlorobenzyl moiety contributes to its hydrophobic properties, making it suitable for various biochemical applications. The compound is typically utilized in the synthesis of peptides due to its ability to act as a building block while maintaining stability during the assembly process.

Biological Applications

1. Peptide Synthesis:

Fmoc-2-Cl-AP is primarily used in solid-phase peptide synthesis (SPPS), where it serves as an amino acid building block. The Fmoc (9-fluorenylmethoxycarbonyl) protecting group allows for selective deprotection, facilitating the sequential addition of amino acids to form peptides.

2. Proteomics Research:

The compound plays a significant role in proteomics, aiding in the study of protein structures and functions. Its hydrophobic properties can influence protein folding and stability, making it valuable for investigating protein interactions.

While specific biological activities of Fmoc-2-Cl-AP are not extensively documented, derivatives of similar compounds have shown various biological effects:

- Antimicrobial Activity: Some studies suggest that chlorinated amino acids can exhibit antimicrobial properties, potentially through disruption of microbial cell membranes.

- Enzyme Inhibition: Analogous compounds have been investigated for their potential to inhibit specific enzymes, which could be relevant in drug development.

Table 1: Comparative Analysis of Similar Compounds

| Compound Name | Biological Activity | Unique Aspects |

|---|---|---|

| Fmoc-(S)-3-amino-3-(4-chlorophenyl)propionic acid | Potential enzyme inhibition | Contains a para-chloro substituent |

| Fmoc-(S)-3-amino-3-(2,4-dichlorophenyl)propionic acid | Increased hydrophobicity | Multiple chlorine atoms enhance activity |

| Fmoc-DL-3-(2-chlorophenyl)-3-amino-propionic acid | Antimicrobial properties | Racemic mixture includes both enantiomers |

| Fmoc-(S)-3-amino-3-(4-hydroxyphenyl)propionic acid | Altered biological activity due to hydroxylation | Hydroxy group potentially modifies interactions |

Case Study: Antimicrobial Properties

A study conducted on various chlorinated amino acids indicated that compounds similar to Fmoc-2-Cl-AP exhibited significant antimicrobial effects against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes, leading to cell lysis. Further research is needed to establish the specific activity of Fmoc-2-Cl-AP in this context.

Case Study: Enzyme Inhibition

Research on related compounds has shown that some derivatives can inhibit proteases involved in various diseases. For instance, a derivative with similar structural features demonstrated effective inhibition against a serine protease, suggesting potential therapeutic applications for Fmoc-2-Cl-AP in drug design.

Propriétés

IUPAC Name |

3-(2-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-21-12-6-5-11-19(21)22(13-23(27)28)26-24(29)30-14-20-17-9-3-1-7-15(17)16-8-2-4-10-18(16)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHQMTMDZWLOODM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=CC=C4Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90628494 | |

| Record name | 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284492-14-4 | |

| Record name | 2-Chloro-β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]benzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284492-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90628494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.